3-Chloro-6-(4-fluorophenyl)pyridazine

Synthetic methodology Cross-coupling Halopyridazine derivatization

Procure for SAR exploration. 3-Chloro handle enables regioselective SNAr diversification, while the 4-fluorophenyl group optimizes electronic properties and metabolic stability over non-fluorinated or chloro-substituted analogs. Essential scaffold for c-Met tyrosine kinase inhibitors, GPCR modulators, and agrochemical lead generation. Orthogonal functionalization reduces library synthesis steps.

Molecular Formula C10H6ClFN2
Molecular Weight 208.62 g/mol
CAS No. 66548-52-5
Cat. No. B182014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(4-fluorophenyl)pyridazine
CAS66548-52-5
Molecular FormulaC10H6ClFN2
Molecular Weight208.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(C=C2)Cl)F
InChIInChI=1S/C10H6ClFN2/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H
InChIKeyLYFFDJDAWPESSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-(4-fluorophenyl)pyridazine for Medicinal Chemistry and Agrochemical Research: A Procurement-Focused Baseline Overview


3-Chloro-6-(4-fluorophenyl)pyridazine (CAS 66548-52-5) is a heterocyclic building block belonging to the halophenylpyridazine class, characterized by a pyridazine core bearing a chlorine atom at the 3-position and a 4-fluorophenyl substituent at the 6-position, with a molecular weight of 208.62 g/mol . This scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical development, with literature reporting its utility in synthesizing pharmacologically active compounds targeting cancer, inflammation, and microbial pathogens, as well as in constructing triazolo-pyridazine derivatives for kinase inhibition studies . The compound's differentiation lies not in an intrinsic biological activity but in its specific substitution pattern—a chloro leaving group enabling regioselective derivatization combined with a para-fluorophenyl moiety that modulates electronic properties and metabolic stability relative to non-fluorinated or differently halogenated analogs . Procurement decisions for this compound must consider its role as a synthetic entry point into structure-activity relationship (SAR) exploration, where substitution of the 3-chloro position allows systematic variation while maintaining the 6-(4-fluorophenyl) pharmacophore .

Why 3-Chloro-6-(4-fluorophenyl)pyridazine Cannot Be Interchanged with Unsubstituted or Differently Halogenated Pyridazine Analogs


Generic substitution of 3-chloro-6-(4-fluorophenyl)pyridazine with close analogs—such as 3-chloro-6-phenylpyridazine (lacking fluorine), 3-chloro-6-(4-chlorophenyl)pyridazine (replacing F with Cl), or 3,6-dichloropyridazine (lacking the aryl substituent)—introduces quantifiable differences in electronic distribution, reaction selectivity, and downstream biological profile that render interchange scientifically invalid. The para-fluorine atom alters the electron density of the phenyl ring through its strong negative inductive effect (-I) and weak positive mesomeric effect (+M), which influences both the reactivity of the pyridazine core in cross-coupling reactions and the binding interactions of derived final compounds with biological targets . The 3-chloro group provides a chemically orthogonal handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings, whereas analogs with different leaving groups (e.g., 3-bromo or 3-iodo) exhibit altered reaction kinetics and side-product profiles under identical conditions . Furthermore, in SAR programs targeting specific enzymes or receptors, even minor halogen substitutions on the 6-phenyl ring have been demonstrated to produce substantial shifts in potency, selectivity, and metabolic clearance . The evidence presented below quantifies these differentiation dimensions across synthetic utility, structural parameters, and documented biological applications.

Quantitative Differentiation of 3-Chloro-6-(4-fluorophenyl)pyridazine: Comparative Evidence Against Closest Analogs for Procurement Decision Support


Synthetic Route Selectivity: Regiospecific Mono-Arylation at 6-Position via Suzuki-Miyaura Coupling

Synthesis of 3-chloro-6-(4-fluorophenyl)pyridazine proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3,6-dichloropyridazine and 4-fluorophenylboronic acid. Under optimized conditions (palladium diacetate, triphenylphosphine, DMF, 90°C, 24 h, inert atmosphere), the reaction yields the target compound at 80% isolated yield with exclusive regioselectivity for the 6-position due to differential reactivity of the two chlorine atoms in 3,6-dichloropyridazine . In contrast, when the same protocol is applied using 4-chlorophenylboronic acid to prepare the 4-chloro analog (3-chloro-6-(4-chlorophenyl)pyridazine), the reaction requires modified stoichiometry and often produces higher levels of bis-arylated byproducts requiring additional chromatographic purification . This regioselectivity is attributable to the electronic influence of the para-fluoro substituent on the boronic acid coupling partner, which modulates transmetalation rates and directs mono-substitution at the 6-chloro position while preserving the 3-chloro group for subsequent derivatization.

Synthetic methodology Cross-coupling Halopyridazine derivatization

Structural Differentiation: Halogen Substitution Pattern on 6-Phenyl Ring Defines Electronic and Steric Profile

The molecular structure of 3-chloro-6-(4-fluorophenyl)pyridazine (C10H6ClFN2, MW = 208.62 g/mol) differs quantifiably from its closest halogen-substituted analogs in terms of calculated lipophilicity, polar surface area, and hydrogen-bonding capacity. The target compound possesses zero hydrogen bond donors and two hydrogen bond acceptors (the pyridazine N1 and N2 atoms), with one rotatable bond between the pyridazine core and the 4-fluorophenyl ring . In comparison, 3-chloro-6-(4-chlorophenyl)pyridazine (C10H6Cl2N2, MW = 225.07 g/mol) exhibits a higher molecular weight (+16.45 g/mol), increased lipophilicity (calculated LogP difference of approximately +0.3 to +0.5 units), and a larger halogen van der Waals radius (chlorine: 1.75 Å versus fluorine: 1.47 Å), which influences both passive membrane permeability and target binding pocket accommodation [1]. The unsubstituted analog 3-chloro-6-phenylpyridazine (C10H7ClN2, MW = 190.63 g/mol) lacks the electron-withdrawing and metabolic-blocking effects of fluorine entirely, resulting in a different electronic distribution across the π-system and potentially distinct oxidative metabolism profiles . These structural parameters directly impact compound behavior in high-throughput screening assays and downstream lead optimization.

Physicochemical properties Molecular descriptors Drug-likeness parameters

Differentiated Reactivity of 3-Chloro Position for Sequential Derivatization in Medicinal Chemistry Libraries

The 3-chloro substituent in 3-chloro-6-(4-fluorophenyl)pyridazine serves as a chemically distinct handle for sequential derivatization that is not equivalently available in analogs with alternative leaving groups. The carbon-chlorine bond at the 3-position (bond dissociation energy approximately 95–100 kcal/mol for aryl chlorides) enables controlled nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols, as well as participation in Buchwald-Hartwig amination and other palladium-catalyzed cross-couplings . In contrast, the corresponding 3-bromo analog—3-bromo-6-(4-fluorophenyl)pyridazine—exhibits a lower C-Br bond dissociation energy (approximately 80–85 kcal/mol) and correspondingly higher reactivity, which can lead to undesired premature functionalization or reduced selectivity in reactions where the 6-position is also halogenated . The differential in reactivity between C-Cl and C-Br bonds at the 3-position (approximately 10–20 kcal/mol difference) provides synthetic chemists with a predictable and tunable handle for building complex pyridazine-containing libraries while minimizing side reactions. Furthermore, the 3-chloro group can be selectively retained during Suzuki couplings at the 6-position (as demonstrated in Evidence Item 1), enabling orthogonal protection-free diversification strategies that are not feasible with more labile leaving groups.

Scaffold diversification Sequential functionalization Medicinal chemistry

Documented Utility in c-Met Tyrosine Kinase Inhibitor Programs Relative to Unsubstituted Pyridazine Scaffolds

Patent literature documents the specific utility of 3-chloro-6-(4-fluorophenyl)pyridazine as a precursor to triazolo-pyridazine derivatives that function as c-Met tyrosine kinase inhibitors, with the 4-fluorophenyl substituent identified as a critical pharmacophoric element for kinase domain binding . The target compound serves as a key intermediate in constructing the fused triazolo-pyridazine core, wherein the 3-chloro group is displaced during cyclocondensation with hydrazine derivatives, while the 6-(4-fluorophenyl) moiety is retained in the final bioactive molecules to occupy the hydrophobic back pocket of the c-Met ATP-binding site . In contrast, analogous intermediates bearing unsubstituted phenyl rings or alternative halogen substitution patterns (e.g., 4-chlorophenyl or 3-fluorophenyl) produce final compounds with measurably altered kinase inhibition profiles, as the para-fluorine atom participates in specific van der Waals and dipole-dipole interactions with residues in the kinase hinge region . The presence of the 4-fluorophenyl group in this specific regiochemical arrangement has been correlated with enhanced c-Met inhibitory potency in cellular assays, though quantitative IC50 comparisons for the building block itself are not applicable as the compound functions as a synthetic intermediate rather than an active pharmaceutical ingredient.

Kinase inhibition c-Met Cancer therapeutics Oncology

Orthogonal Functionalization Capacity: 3-Chloro and 6-Aryl Positions Enable Sequential Diversification Unavailable in Symmetrical Analogs

The asymmetric substitution pattern of 3-chloro-6-(4-fluorophenyl)pyridazine—with a reactive chloro leaving group at the 3-position and a stable 4-fluorophenyl group at the 6-position—creates a scaffold that supports orthogonal functionalization strategies not possible with symmetrical analogs such as 3,6-dichloropyridazine or 3,6-diarylpyridazines . In 3,6-dichloropyridazine (C4H2Cl2N2, MW = 148.98 g/mol), both positions bear identical chlorine atoms, requiring differential protection strategies or statistical mixtures to achieve mono-functionalization, which reduces overall synthetic efficiency and increases purification complexity [1]. The target compound, by contrast, presents the 6-position already elaborated with the 4-fluorophenyl pharmacophore, allowing all subsequent derivatization efforts to focus exclusively on the 3-position through a variety of transformations including nucleophilic substitution, metal-catalyzed amination, or transition-metal-catalyzed cross-coupling with organometallic reagents . This 'pre-functionalized' architecture reduces the number of synthetic steps required to access diverse pyridazine libraries by one full transformation relative to starting from 3,6-dichloropyridazine, representing a quantifiable efficiency gain in medicinal chemistry resource allocation.

Parallel synthesis Library generation SAR exploration

Commercial Availability Profile: Purity Specifications and Vendor-Supplied Characterization Data

3-Chloro-6-(4-fluorophenyl)pyridazine is commercially available from multiple research chemical suppliers with defined purity specifications and provided characterization data. Standard commercial offerings include 98% purity (HPLC-verified) as a solid, with pricing transparency across vendors enabling competitive procurement . In contrast, the closest analog 3-chloro-6-(4-chlorophenyl)pyridazine (CAS 58059-29-3) is predominantly available through custom synthesis channels rather than as a stock catalog item, resulting in longer lead times (typically 2–6 weeks versus 3–5 days for stock items) and higher minimum order quantities [1]. Similarly, 3-bromo-6-(4-fluorophenyl)pyridazine and 3-iodo-6-(4-fluorophenyl)pyridazine analogs exhibit more limited commercial availability, often requiring custom synthesis at premium pricing (typically 1.5–3× the cost per gram of the chloro analog) . The combination of high purity specifications (≥98%), stock availability, and competitive pricing positions 3-chloro-6-(4-fluorophenyl)pyridazine as the most procurement-efficient entry point among halophenylpyridazine building blocks for routine medicinal chemistry applications.

Commercial sourcing Quality specifications Vendor comparison

Optimal Procurement Scenarios for 3-Chloro-6-(4-fluorophenyl)pyridazine: Evidence-Based Research and Industrial Applications


Medicinal Chemistry Library Synthesis Targeting Kinase and GPCR Modulators

Procurement of 3-chloro-6-(4-fluorophenyl)pyridazine is indicated for medicinal chemistry programs constructing focused libraries of pyridazine-containing kinase inhibitors (particularly c-Met tyrosine kinase) or G protein-coupled receptor (GPCR) modulators. The 3-chloro handle enables late-stage diversification via SNAr or Buchwald-Hartwig amination, while the pre-installed 4-fluorophenyl group serves as a privileged pharmacophore for hydrophobic pocket occupancy . The documented yield advantage (80%) and regioselectivity in its synthesis, combined with its orthogonal functionalization capacity, reduce library construction timelines by approximately one synthetic step per analog relative to starting from 3,6-dichloropyridazine .

Agrochemical Intermediate for Fungicide and Herbicide Development Programs

Pyridazine derivatives bearing halogenated phenyl substituents are extensively documented in agrochemical patents as fungicidal and herbicidal active ingredients. 3-Chloro-6-(4-fluorophenyl)pyridazine serves as a strategic intermediate for constructing these pyridazine-based crop protection agents, where the fluorine atom contributes to enhanced metabolic stability in planta and improved environmental persistence profiles relative to non-halogenated analogs . Patent literature from major agrochemical companies specifically identifies pyridazine scaffolds with fluoro-substituted phenyl rings as preferred embodiments for microbiocidal applications .

Structure-Activity Relationship (SAR) Exploration of Halogen Substitution Effects

For research groups systematically investigating the impact of halogen substitution on biological activity, 3-chloro-6-(4-fluorophenyl)pyridazine represents the optimal entry point into a matched molecular pair analysis series. The compound can be procured alongside its 4-chloro, 4-bromo, and unsubstituted phenyl analogs to construct a controlled halogen series, wherein the target compound's calculated lipophilicity (MW = 208.62 g/mol) provides a balanced drug-likeness profile that avoids the excessive molecular weight of the 4-chloro analog (225.07 g/mol) and the metabolic vulnerability of the unsubstituted phenyl analog . This balanced profile makes the 4-fluoro derivative the preferred core scaffold from which to initiate lead optimization .

Chemical Biology Probe Development Requiring Defined Synthetic Handles

In chemical biology applications where a pyridazine-containing probe must be conjugated to biotin, fluorescent dyes, or affinity matrices, 3-chloro-6-(4-fluorophenyl)pyridazine offers a distinct advantage: the 3-chloro group can be selectively displaced with amine-terminated linkers while the 6-(4-fluorophenyl) group remains intact, preserving the biological recognition element of the probe . This orthogonal functionalization strategy is not feasible with 3,6-dichloropyridazine without tedious protection/deprotection sequences, and the chlorine leaving group provides more controlled conjugation kinetics than the corresponding bromo or iodo analogs, reducing the risk of over-conjugation or probe degradation during derivatization .

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